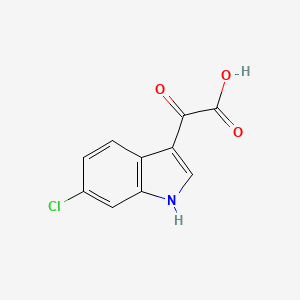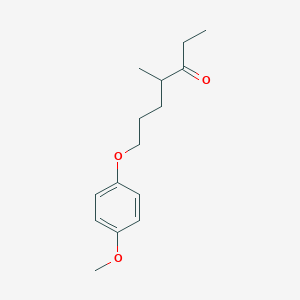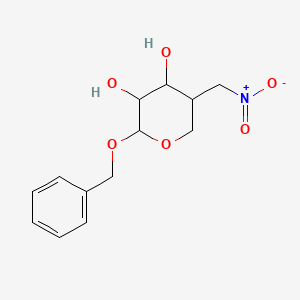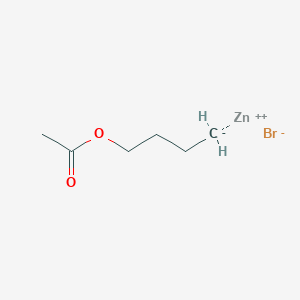
1,4-Butanediol bis(3-mercaptopropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediol bis(3-mercaptopropionate) is a useful research compound. Its molecular formula is C10H22O6S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Butanediol bis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanediol bis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
1,4-Butanediol bis(3-mercaptopropionate) can be synthesized through the esterification reaction between 1,4-butanediol and 3-mercaptopropionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction . Industrial production methods often involve continuous processes to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
1,4-Butanediol bis(3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include disulfides and substituted esters.
Wissenschaftliche Forschungsanwendungen
1,4-Butanediol bis(3-mercaptopropionate) has a wide range of scientific research applications:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers and copolymers.
Biology: It is employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: It is used in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: It is utilized in the production of UV-curable coatings, adhesives, and inks.
Wirkmechanismus
The mechanism of action of 1,4-butanediol bis(3-mercaptopropionate) involves its ability to form crosslinked structures through thiol-ene reactions. The thiol groups react with alkenes or alkynes to form stable thioether bonds, which contribute to the stability and functionality of the resulting materials . This crosslinking ability is crucial in applications such as drug delivery, where it helps in the formation of stable and controlled-release systems.
Vergleich Mit ähnlichen Verbindungen
1,4-Butanediol bis(3-mercaptopropionate) can be compared with similar compounds such as:
Pentaerythritol tetrakis(3-mercaptopropionate): This compound has four thiol groups, providing higher crosslinking density compared to 1,4-butanediol bis(3-mercaptopropionate).
Trimethylolpropane tris(3-mercaptopropionate): This compound has three thiol groups and is used in similar applications but offers different mechanical properties due to its structure. The uniqueness of 1,4-butanediol bis(3-mercaptopropionate) lies in its balance of crosslinking density and flexibility, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
92140-97-1 |
|---|---|
Molekularformel |
C10H22O6S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
butane-1,4-diol;3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H10O2.2C3H6O2S/c5-3-1-2-4-6;2*4-3(5)1-2-6/h5-6H,1-4H2;2*6H,1-2H2,(H,4,5) |
InChI-Schlüssel |
YFYVOEBPDNSSIB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CO.C(CS)C(=O)O.C(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate](/img/structure/B12293435.png)
![2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester](/img/structure/B12293440.png)
![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)


![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)
![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)


![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)


